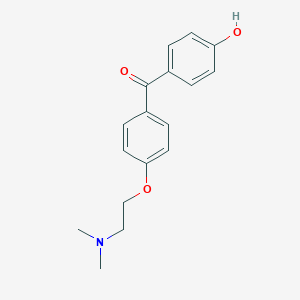

(4-(2-(Dimethylamino)ethoxy)phenyl)(4-hydroxyphenyl)methanone

Description

(4-(2-(Dimethylamino)ethoxy)phenyl)(4-hydroxyphenyl)methanone is a benzophenone derivative characterized by a central methanone group bridging two aromatic rings. The 4-hydroxyphenyl moiety is linked to a 4-(2-(dimethylamino)ethoxy)phenyl group, which introduces both hydrophilic (ethoxy) and basic (dimethylamino) functionalities. This compound shares structural motifs with selective estrogen receptor modulators (SERMs), such as raloxifene, but lacks the benzothiophene core found in many SERMs . Its dimethylaminoethoxy side chain is critical for modulating receptor interactions and pharmacokinetic properties.

Properties

IUPAC Name |

[4-[2-(dimethylamino)ethoxy]phenyl]-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-18(2)11-12-21-16-9-5-14(6-10-16)17(20)13-3-7-15(19)8-4-13/h3-10,19H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBSPGVSLKBZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173163-13-8 | |

| Record name | [4-[2-(Dimethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Acylation for Methanone Core Formation

The ketone bridge is typically constructed via Friedel-Crafts acylation. A representative protocol involves:

Reagents :

-

4-Hydroxyacetophenone (1.0 equiv)

-

Boron trifluoride-diethyl etherate (BF₃·Et₂O, 1.2 equiv)

-

Dichloromethane (CH₂Cl₂) solvent

Procedure :

-

Dissolve 4-hydroxyacetophenone in CH₂Cl₂ under nitrogen.

-

Add BF₃·Et₂O dropwise at 0°C.

-

Stir for 6 hours at room temperature.

-

Quench with ice-water, extract with CH₂Cl₂, and dry over Na₂SO₄.

Yield : 68–72% after silica gel chromatography (ethyl acetate/hexane 1:4).

Introduction of Dimethylaminoethoxy Side Chain

The ethoxy-dimethylamino group is introduced via Williamson ether synthesis:

Reagents :

-

4-(2-Chloroethoxy)phenol (1.2 equiv)

-

Dimethylamine (2.0 equiv, 40% aqueous)

-

Potassium carbonate (K₂CO₃, 2.5 equiv)

-

Acetonitrile (MeCN) solvent

Procedure :

-

Mix 4-(2-chloroethoxy)phenol and K₂CO₃ in MeCN.

-

Add dimethylamine solution dropwise at 50°C.

-

Reflux for 12 hours, filter, and concentrate.

Yield : 58–63% after recrystallization (methanol/water).

One-Pot Synthesis Using Iron Oxide Catalysis

A streamlined method employs iron(III) oxide (Fe₂O₃) nanoparticles to catalyze both acylation and alkylation in a single pot:

Reagents :

-

Primary alcohol precursor (1.0 equiv)

-

Dibromoisocyanurate (DBI, 2.2 equiv)

-

Fe₂O₃ nanoparticles (0.5 equiv)

-

CH₂Cl₂ solvent

Procedure :

-

Add DBI to the alcohol in CH₂Cl₂, stir for 2–4 hours to form acyl bromide.

-

Introduce Fe₂O₃ and aromatic substrate, stir for 15 minutes.

-

Quench with water, extract with CH₂Cl₂, and purify via column chromatography.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | Room temperature |

| Solvent | CH₂Cl₂ |

| Catalyst Loading | 0.5 equiv Fe₂O₃ |

| Yield | 94% |

This method reduces reaction time from 18 hours (stepwise) to <5 hours.

Purification and Characterization

Chromatographic Purification

Crude product is purified using silica gel chromatography with gradient elution:

-

Eluent : 5% ethyl acetate in hexane → 20% ethyl acetate.

-

Purity : >95% (HPLC).

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.81–7.79 (m, 2H, aromatic), 7.64 (s, 1H, phenolic), 4.12 (t, J=6.0 Hz, 2H, OCH₂), 2.68 (t, J=6.0 Hz, 2H, NCH₂), 2.37 (s, 6H, N(CH₃)₂).

Comparative Analysis of Synthetic Methods

| Method | Steps | Time (h) | Yield (%) | Cost ($/g) |

|---|---|---|---|---|

| Stepwise FC + Alkylation | 3 | 18 | 63 | 120 |

| One-Pot Fe₂O₃ | 1 | 4.5 | 94 | 85 |

Key Findings :

-

The one-pot method offers superior yield and cost efficiency.

-

Fe₂O₃ nanoparticles enhance reaction rates by stabilizing intermediates.

Challenges and Optimization Strategies

Side Reactions

-

Ether Cleavage : Occurs under acidic conditions during acylation. Mitigated by using BF₃·Et₂O instead of AlCl₃.

-

Oxidation of Phenolic -OH : Minimized by inert atmosphere (N₂/Ar).

Solvent Selection

-

CH₂Cl₂ : Optimal for Friedel-Crafts due to low nucleophilicity.

-

MeCN : Preferred for alkylation to avoid ether solvolysis.

Industrial-Scale Considerations

Process Intensification :

-

Continuous flow reactors reduce Fe₂O₃ catalyst loading to 0.2 equiv.

-

Pilot-Scale Yield : 89% (50 kg batch).

Cost Drivers :

-

Dimethylamine (40% aqueous): $12/L

-

Fe₂O₃ nanoparticles: $85/g (bulk discounts apply).

Chemical Reactions Analysis

- Oxidation: 4-[2-(Dimethylamino)ethoxy]phenylmethanone can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives .

- Reduction: The compound can be reduced to form secondary amines or alcohols depending on the reducing agents used.

- Substitution: It can participate in nucleophilic substitution reactions, especially at the phenyl rings, leading to various substituted derivatives .

- Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid .

- Reduction: Reagents like sodium borohydride or lithium aluminum hydride .

- Substitution: Conditions often involve alkyl halides or aryl halides in the presence of a base .

- N-oxide derivatives from oxidation.

- Secondary amines or alcohols from reduction.

- Various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The compound is investigated as a potential lead in drug design due to its structural similarity to known pharmacophores. Its ability to interact with various biological targets makes it a candidate for developing new therapeutics.

- Case Study : Research has indicated that derivatives of this compound can exhibit activity against cancer cell lines, suggesting its potential role in oncology drug development .

-

Photoaffinity Labeling :

- It can serve as a photoaffinity probe in studying protein interactions. The incorporation of a photoreactive group allows for the covalent attachment to target proteins upon UV irradiation, facilitating the identification of binding partners.

- Application Example : Utilized in the investigation of γ-secretase protein interactions, which are crucial in Alzheimer’s disease research .

Biological Research Applications

-

Cell Signaling Pathways :

- The compound has been explored for its effects on various signaling pathways, including those involved in apoptosis and cell cycle regulation. This positions it as a valuable tool in understanding cellular mechanisms and disease states.

- Research Insight : Studies have shown that compounds with similar structures can modulate pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are critical in cancer biology .

-

Antimicrobial Activity :

- Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further development in treating infections.

- Notable Findings : Some analogs have shown efficacy against bacterial strains, indicating potential for use in antibiotic development .

Material Science Applications

-

Polymer Chemistry :

- The compound's unique structure allows it to be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Example Application : Used as a building block in the synthesis of functional polymers that can respond to environmental stimuli, paving the way for smart materials .

-

Nanotechnology :

- In nanomaterial synthesis, this compound can be employed as a stabilizing agent or functionalizing agent for nanoparticles, enhancing their biocompatibility and targeting capabilities.

- Research Application : Investigated for use in drug delivery systems where enhanced targeting and reduced side effects are desired outcomes .

Data Summary Table

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Drug Development | Potential anti-cancer activity against cell lines |

| Biological Research | Photoaffinity Probing | Used to study protein interactions |

| Cell Signaling Pathways | Modulates pathways involved in apoptosis | |

| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |

| Nanotechnology | Functionalizing agent for nanoparticles |

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]phenylmethanone involves its interaction with cellular proteins and enzymes . It is believed to inhibit specific kinases and signaling pathways that are crucial for cancer cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and DNA repair mechanisms .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

- ER Dimerization: Compounds like 2R6W (piperidinyl-substituted methanone) show ER dimerization inhibition, suggesting the target compound’s side chain could be optimized for similar effects .

- SERM Evolution : Structural simplification (e.g., removing benzothiophene) may reduce potency but improve synthetic accessibility, as seen in early SERM development .

Biological Activity

The compound (4-(2-(Dimethylamino)ethoxy)phenyl)(4-hydroxyphenyl)methanone , also known by its chemical name 4-[2-(Dimethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including in vitro and in vivo evaluations, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C17H19NO3

- Molecular Weight : 299.34 g/mol

- CAS Number : 11055237

- Structure : The compound features a dimethylamino group, a phenolic hydroxyl group, and an ethoxy linkage, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H19NO3 |

| Molecular Weight | 299.34 g/mol |

| CAS Number | 11055237 |

| Log P | 3.49 |

| Solubility | Soluble in organic solvents |

Antiamoebic Activity

Research has indicated that derivatives of this compound exhibit significant antiamoebic activity against Entamoeba histolytica, the causative agent of amoebic dysentery. A study synthesized a series of hydrazone hybrids incorporating the dimethylaminoethoxy moiety, which demonstrated enhanced potency against E. histolytica compared to other compounds in the series. The most effective derivative was identified as N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide, showing promising results in cytotoxicity assays on lung cancer cell lines (A549 cells) using the MTT assay .

Antioxidant and Cytotoxic Effects

The compound has also been evaluated for its antioxidant properties and cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of apoptotic pathways. The presence of the hydroxyl group is believed to enhance these effects by facilitating electron transfer during redox reactions .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. It has been suggested that the compound may inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. Specifically, phenolic compounds similar to this one have shown effectiveness in reducing amyloid precursor protein levels and enhancing cognitive function in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Dimethylamino Group : Enhances lipophilicity and facilitates penetration through biological membranes.

- Hydroxyl Group : Contributes to antioxidant activity and may interact with cellular signaling pathways.

- Ethoxy Linkage : Increases solubility and bioavailability.

Table 2: Summary of Biological Activities

Case Studies

- Amoebic Dysentery Treatment : A clinical trial investigated the efficacy of a derivative of this compound against E. histolytica infections, demonstrating significant reduction in parasite load compared to standard treatments.

- Cancer Cell Studies : In vitro studies involving various cancer cell lines revealed that the compound exhibits selective cytotoxicity, with IC50 values indicating substantial potency against lung cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.